Thermal Conductivity: Meta-Substituted Epoxy Networks Occupy a Distinct Intermediate Regime Between Ortho and Para Isomers
In a direct head-to-head comparison of ortho-, meta-, and para-substituted aromatic diepoxide monomers cured with 1,4-phenylenediamine, the meta-substituted network exhibited a thermal conductivity of 0.31 W·m⁻¹·K⁻¹—positioned 19% above the ortho isomer (0.26 W·m⁻¹·K⁻¹) and 30% below the para isomer (0.44 W·m⁻¹·K⁻¹) . This intermediate thermal transport arises from the meta geometry's effect on molecular alignment and higher-order structure formation in the cured resin. For applications requiring balanced thermal conductivity without the full cost or processing penalty of para-substituted liquid-crystalline monomers, the meta isomer offers a quantifiable middle ground.
| Evidence Dimension | Thermal conductivity of cured epoxy network |
|---|---|
| Target Compound Data | 0.31 W·m⁻¹·K⁻¹ (meta-substituted aromatic diepoxide/PDA network) |
| Comparator Or Baseline | ortho-substituted: 0.26 W·m⁻¹·K⁻¹; para-substituted: 0.44 W·m⁻¹·K⁻¹ |
| Quantified Difference | +19% vs. ortho; −30% vs. para; para/meta ratio = 1.42× |
| Conditions | Diepoxide monomer cured with 1,4-phenylenediamine (PDA); thermal diffusivity measured by laser flash method; density and specific heat capacity used to calculate λ |
Why This Matters
Procurement decisions for thermally conductive epoxy formulations must account for the substitution-dependent 1.4–1.7× range in achievable thermal conductivity; selecting the meta isomer knowingly accepts a specific, quantified thermal conductivity ceiling in exchange for processing or mechanical advantages.
- [1] Marui, R.; Maeda, H.; Hatakeyama-Sato, K.; Nabae, Y.; Hayakawa, T. Ortho-, Meta-, versus Para-Substituted Mesogens Inducing Higher-Order Structures for Highly Thermal-Conductive Cured Epoxy Resins. Macromolecules 2024. Thermal conductivities: ortho 0.26, meta 0.31, para 0.44 W·m⁻¹·K⁻¹. View Source
